阿托品硫酸盐一水合物

描述

Atropine sulfate monohydrate is an alkaloid derived from belladonna, a cholinergic receptor antagonist drug . It has been shown to be a competitive non-selective antagonist of central and peripheral mAChR M (muscarinic acetylcholine receptor) . It can be used in the treatment of cardiac arrhythmias .

Synthesis Analysis

The synthesis of atropine sulfate monohydrate has been achieved using synchrotron X-ray powder diffraction data and optimized using density functional techniques . A continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities have also been reported .

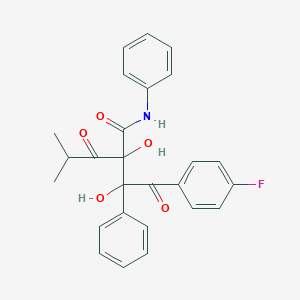

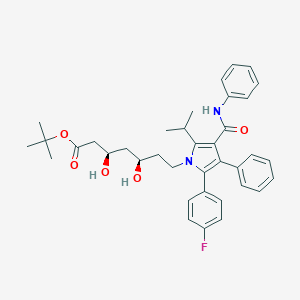

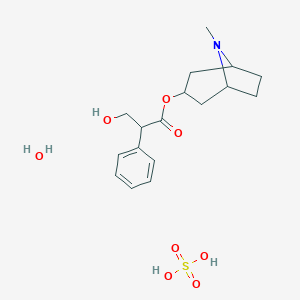

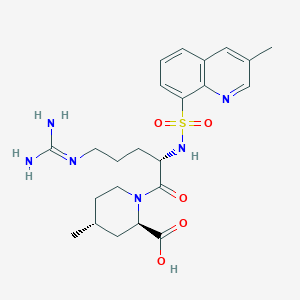

Molecular Structure Analysis

Atropine sulfate monohydrate crystallizes in space group P 2 1 / n (#14) with a = 19.2948 (5), b = 6.9749 (2), c = 26.9036 (5) Å, β = 94.215 (2)°, V = 3610.86 (9) Å 3, and Z = 4 . Each of the two independent protonated nitrogen atoms participates in a strong hydrogen bond to the sulfate anion .

Chemical Reactions Analysis

Atropine is a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs) that is commonly used for ophthalmic treatments such as initiating mydriasis . It inhibits ACh-induced relaxations in human pulmonary veins .

Physical And Chemical Properties Analysis

Atropine sulfate monohydrate is a form of atropine, a cholinergic receptor antagonist isolated from Atropa belladonna and other organisms . It occurs as colorless crystals or as a white, crystalline powder .

科学研究应用

晶体学和结构分析

阿托品硫酸盐一水合物的晶体结构已通过同步辐射 X 射线粉末衍射数据得到广泛研究,并使用密度泛函技术进行了优化 . 这项研究对于理解该化合物内的分子几何形状和相互作用至关重要,这可以为其在各种药物应用中的使用提供信息。

药理学研究

作为一种毒蕈碱受体拮抗剂,阿托品硫酸盐一水合物被广泛用于药理学研究,以探索其对神经系统的影响 . 它在研究毒性休克和有机磷农药中毒等疾病的治疗方法中特别有价值。

临床前研究

在实验室环境中,阿托品硫酸盐一水合物用于阻断动物模型(如小鼠)中的毒蕈碱受体 . 这有助于研究该化合物的药效学和药代动力学,这是进行临床试验之前的必要步骤。

呼吸系统研究

研究人员利用阿托品硫酸盐一水合物来减少研究动物的口服和气道分泌物 . 这种应用在研究呼吸系统疾病方面意义重大,可以帮助开发新的治疗策略。

心血管研究

阿托品硫酸盐一水合物被用于研究动物模型(如猪)的心率和血压变异性 . 这些研究对于理解心血管反应和开发心脏病治疗方法至关重要。

眼科应用

在眼科中,阿托品硫酸盐一水合物用于眼科检查和手术期间的瞳孔扩张 . 它还在研究其治疗虹膜睫状体炎等眼部疾病的潜力。

作用机制

Target of Action

Atropine sulfate monohydrate primarily targets the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in the parasympathetic nervous system, which controls body functions such as heart rate, digestion, and salivation .

Mode of Action

Atropine acts as a competitive, reversible antagonist of muscarinic receptors . This means it competes with acetylcholine, a neurotransmitter, for the same binding sites on the muscarinic receptors . By binding to these receptors, atropine blocks the effects of acetylcholine and other choline esters .

Biochemical Pathways

Atropine’s antagonistic action on muscarinic receptors affects various biochemical pathways. For instance, in the eye, atropine induces mydriasis (pupil dilation) by blocking the contraction of the circular pupillary sphincter muscle, which is normally stimulated by acetylcholine release . This allows the radial iris dilator muscle to contract and dilate the pupil .

Pharmacokinetics

Atropine has a bioavailability of 25% . It is metabolized in the body, with more than 50% being hydrolyzed to tropine and tropic acid . The onset of action is approximately one minute , and its elimination half-life is about two hours . Atropine is excreted in the urine, with 15-50% being excreted unchanged .

Result of Action

The molecular and cellular effects of atropine’s action are diverse, depending on the specific physiological system. For example, in cardiac uses, it works as a nonselective muscarinic acetylcholinergic antagonist, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart . It opposes the actions of the vagus nerve, blocks acetylcholine receptor sites, and decreases bronchial secretions .

Action Environment

The action, efficacy, and stability of atropine can be influenced by various environmental factors. For instance, exercise before and after intramuscular administration can decrease the clearance of atropine . Furthermore, the pH level of the environment can affect the ionization state of atropine, potentially influencing its absorption and distribution within the body.

安全和危害

未来方向

属性

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16?;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKKQJKQTPNWTR-BRYCGAMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5908-99-6, 55-48-1 | |

| Record name | Atropine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate, hydrate (2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROPINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J5ZE7KA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

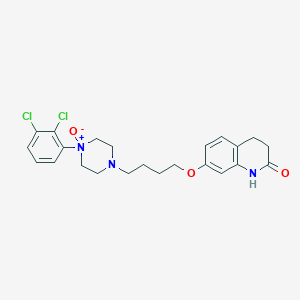

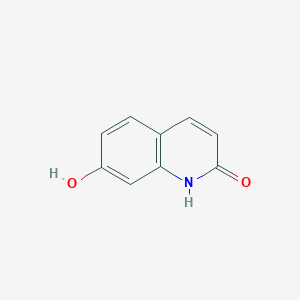

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)